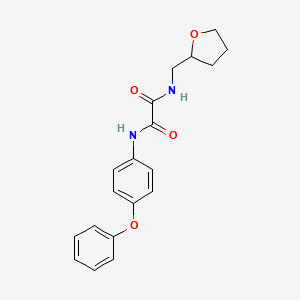![molecular formula C17H15ClN4OS B5004291 N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5004291.png)
N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as CP-47,497, is a synthetic compound that belongs to the class of cannabinoid receptor agonists. It was first synthesized in the mid-1990s and has since been studied extensively for its potential therapeutic applications, particularly in the field of pain management.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are predominantly expressed in the central nervous system and immune system, respectively. Upon binding to these receptors, CP-47,497 activates a signaling cascade that leads to the modulation of various physiological processes, including pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and immunomodulatory effects. It has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors CB1 and CB2. However, it also has several limitations, including its potential for producing off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on CP-47,497, including the development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2, the investigation of its potential therapeutic applications in other areas such as neurodegenerative diseases and cancer, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to evaluate the safety and efficacy of CP-47,497 in vivo, particularly in human clinical trials.
Métodos De Síntesis
The synthesis of CP-47,497 involves a series of chemical reactions that start with the condensation of 4-chloroaniline with ethyl isothiocyanate to obtain the intermediate compound 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1-phenylethylamine to form the corresponding thiourea derivative. Finally, the thiourea derivative is reacted with phosgene to obtain the desired product, CP-47,497.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to activate cannabinoid receptors in the central nervous system, which are involved in the modulation of pain, inflammation, and other physiological processes.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11(12-5-3-2-4-6-12)15-21-22-17(24-15)20-16(23)19-14-9-7-13(18)8-10-14/h2-11H,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNBLJZFDSHANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5004209.png)

![N-2-thienyl-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B5004223.png)


![4-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5004240.png)
![5-(5-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5004243.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5004261.png)
![(4-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B5004274.png)
![ethyl 4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5004277.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B5004284.png)
![4-(3,5,10-trioxo-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B5004299.png)
![N~2~-[4-(sec-butylamino)-6-methoxy-1,3,5-triazin-2-yl]-N~2~-cyano-N~1~-isopropyl-N~1~-phenylglycinamide](/img/structure/B5004310.png)
![9-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5004324.png)